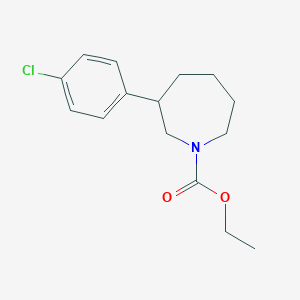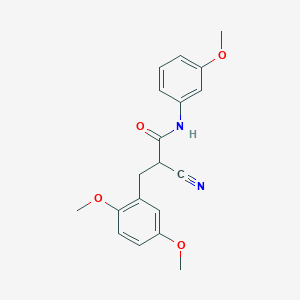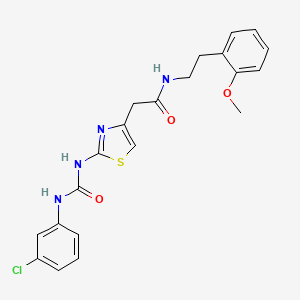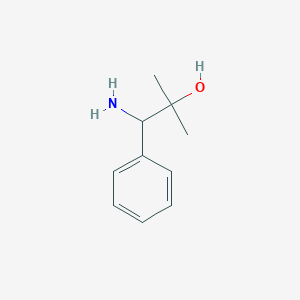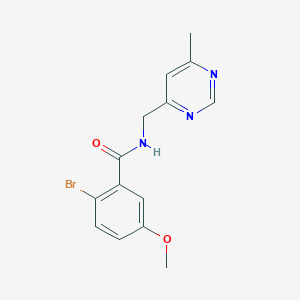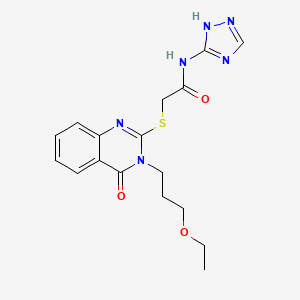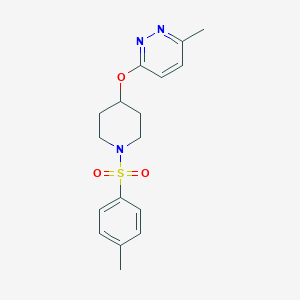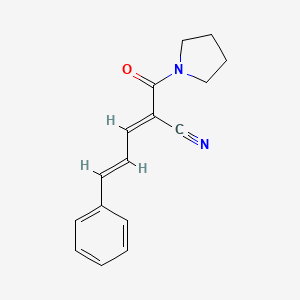
(2E,4E)-5-phenyl-2-(pyrrolidin-1-ylcarbonyl)penta-2,4-dienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,4E)-5-phenyl-2-(pyrrolidin-1-ylcarbonyl)penta-2,4-dienenitrile, also known as PPND, is a small molecule organic compound that has gained significant attention in scientific research. PPND is a nitrile derivative of β-carboline, which is a class of alkaloids found in plants and animals. PPND has been studied extensively for its potential use in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Aplicaciones Científicas De Investigación
Material Science and Conductivity
Poly[bis(pyrrol-2-yl)arylenes] are conducting polymers synthesized from low oxidation potential monomers based on pyrrole, indicating potential applications in electronic and optoelectronic devices due to their stability in the conducting form (Sotzing et al., 1996).
Organic Synthesis and Chemical Reactions
Several studies focus on the synthesis and reactions of structurally related compounds, showcasing their versatility in organic synthesis. For example, noncatalytic annulation of 4-hydroxy-4-methylpent-2-ynenitrile to 3,3-dimethyl-2-phenyl-3H-pyrrole highlights a stereoselective synthesis approach, showcasing the compound's utility in generating complex organic structures (Oparina et al., 2018).
Sensor Technology
Large π-conjugated α-cyanostilbene derivatives have been designed as colorimetric sensors for volatile acids and organic amine gases, indicating the relevance of structurally similar compounds in developing sensitive and selective chemical sensors (Cao et al., 2020).
Molecular Docking and Pharmacological Potential
Azafluorene derivatives have been synthesized and analyzed for their potential as inhibitors of SARS CoV-2 RdRp, demonstrating the biomedical research applications of related chemical structures. These compounds underwent extensive computational and molecular docking analyses to evaluate their efficacy against COVID-19 (Venkateshan et al., 2020).
Propiedades
IUPAC Name |
(2E,4E)-5-phenyl-2-(pyrrolidine-1-carbonyl)penta-2,4-dienenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c17-13-15(16(19)18-11-4-5-12-18)10-6-9-14-7-2-1-3-8-14/h1-3,6-10H,4-5,11-12H2/b9-6+,15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDFPFRCLLSZDB-UJHPFZFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C/C=C/C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676450 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E,4E)-5-phenyl-2-(pyrrolidin-1-ylcarbonyl)penta-2,4-dienenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

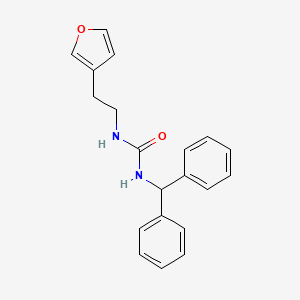
![2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamoyl]propanamide](/img/structure/B2753011.png)



![N-(1-benzylpiperidin-4-yl)-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2753016.png)

